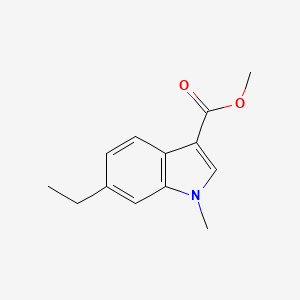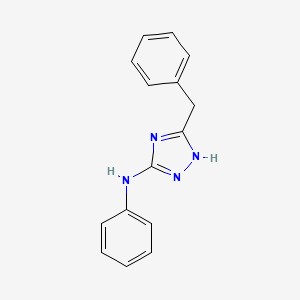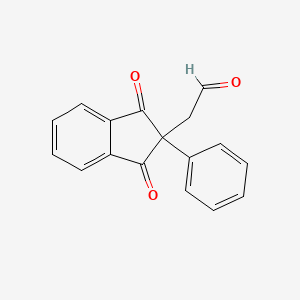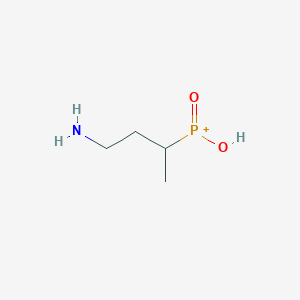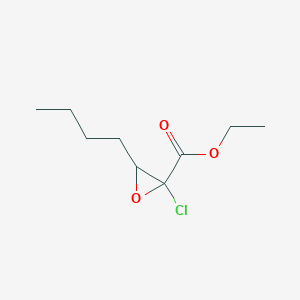
Oxiranecarboxylic acid, 3-butyl-2-chloro-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxiranecarboxylic acid, 3-butyl-2-chloro-, ethyl ester is an organic compound with the molecular formula C9H15ClO3 It is a member of the oxirane family, characterized by the presence of an epoxide ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxiranecarboxylic acid, 3-butyl-2-chloro-, ethyl ester typically involves the reaction of an appropriate aldehyde or ketone with ethyl dichloroacetate in the presence of a base such as sodium ethoxide or sodium amide
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxiranecarboxylic acid, 3-butyl-2-chloro-, ethyl ester undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Ring-opening reactions: The epoxide ring can be opened by nucleophiles, leading to the formation of β-hydroxy esters.
Oxidation and reduction: The compound can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Ring-opening reactions: Catalysts like tertiary amines or Lewis acids in solvents such as dichloromethane or ethanol.
Oxidation and reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products
Nucleophilic substitution: Substituted oxiranecarboxylic acid esters.
Ring-opening reactions: β-Hydroxy esters.
Oxidation and reduction: Carboxylic acids and alcohols, respectively.
Scientific Research Applications
Oxiranecarboxylic acid, 3-butyl-2-chloro-, ethyl ester has several applications in scientific research:
Organic synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Materials science: Utilized in the production of polymers and resins.
Pharmaceuticals: Potential precursor for the synthesis of bioactive compounds.
Agriculture: Employed in the development of agrochemicals.
Mechanism of Action
The mechanism of action of oxiranecarboxylic acid, 3-butyl-2-chloro-, ethyl ester involves the reactivity of the epoxide ring and the ester functional group. The epoxide ring is highly strained and reactive, making it susceptible to nucleophilic attack. This leads to ring-opening reactions that form β-hydroxy esters. The ester group can undergo hydrolysis to produce carboxylic acids and alcohols .
Comparison with Similar Compounds
Similar Compounds
Oxiranecarboxylic acid, 3-methyl-3-phenyl-, ethyl ester: Similar structure but with a phenyl group instead of a butyl group.
Oxiranecarboxylic acid, 3-phenyl-, ethyl ester: Contains a phenyl group and lacks the chlorine atom.
Uniqueness
Oxiranecarboxylic acid, 3-butyl-2-chloro-, ethyl ester is unique due to the presence of both a butyl group and a chlorine atom. This combination of substituents imparts distinct reactivity and properties, making it valuable for specific synthetic applications.
Properties
CAS No. |
111055-65-3 |
|---|---|
Molecular Formula |
C9H15ClO3 |
Molecular Weight |
206.66 g/mol |
IUPAC Name |
ethyl 3-butyl-2-chlorooxirane-2-carboxylate |
InChI |
InChI=1S/C9H15ClO3/c1-3-5-6-7-9(10,13-7)8(11)12-4-2/h7H,3-6H2,1-2H3 |
InChI Key |
DNOBYWMUTDQTAR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1C(O1)(C(=O)OCC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Stannane, phenyltris[(trifluoroacetyl)oxy]-](/img/structure/B14321038.png)
![6-[(5,7-Disulfonaphthalen-2-yl)carbamoylamino]naphthalene-1,3-disulfonic acid](/img/structure/B14321042.png)
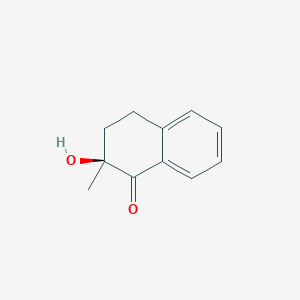

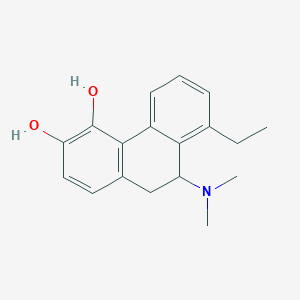
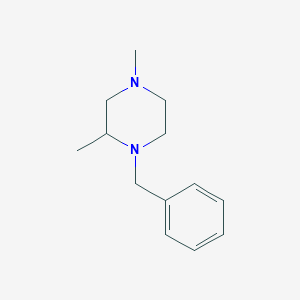
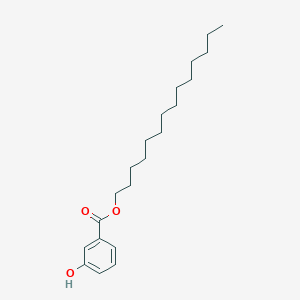
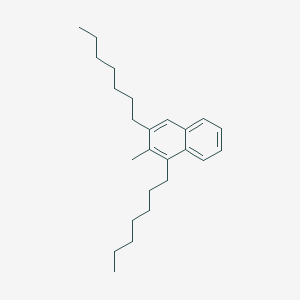

![2,2'-(Indeno[1,2-b]fluorene-6,12-diylidene)dipropanedinitrile](/img/structure/B14321097.png)
